
3-(10-Methyl-anthracen-9-YL)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(10-Methyl-9-anthryl)propansäure ist eine organische Verbindung, die zur Klasse der Anthracene gehört. Anthracene sind organische Verbindungen, die ein System aus drei linear miteinander verbundenen Benzolringen enthalten. Diese Verbindung zeichnet sich durch eine Anthracenstruktur aus, die an der 9. Position durch eine Propansäuregruppe und an der 10. Position durch eine Methylgruppe substituiert ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(10-Methyl-9-anthryl)propansäure beinhaltet typischerweise die Alkylierung von Anthracenderivaten. Eine gängige Methode ist die Friedel-Crafts-Alkylierung, bei der Anthracen mit Propansäurederivaten in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird. Die Reaktionsbedingungen umfassen in der Regel wasserfreie Lösungsmittel und kontrollierte Temperaturen, um die selektive Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-(10-Methyl-9-anthryl)propansäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie erforderlich sind, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(10-Methyl-9-anthryl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Anthrachinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder Aldehyd umwandeln.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Halogenierung werden verwendet.
Hauptsächlich gebildete Produkte
Oxidation: Anthrachinon-Derivate.
Reduktion: Alkohole oder Aldehyde.
Substitution: Nitro- oder halogenierte Anthracenderivate.
Wissenschaftliche Forschungsanwendungen
3-(10-Methyl-9-anthryl)propansäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer Anthracenderivate verwendet.
Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebsaktivitäten, untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und organischen Halbleitern eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(10-Methyl-9-anthryl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann sich in die DNA interkalieren und so die normale Funktion des genetischen Materials stören. Diese Interkalation kann zur Hemmung der DNA-Replikation und -Transkription führen, was sie zu einem potenziellen Kandidaten für Antikrebstherapien macht .
Wirkmechanismus
The mechanism of action of 3-(10-methyl-9-anthryl)propanoic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(9-Anthryl)propansäure: Ähnliche Struktur, jedoch fehlt die Methylgruppe an der 10. Position.
Anthracen-9-carbonsäure: Enthält eine Carbonsäuregruppe an der 9. Position, jedoch ohne die Propansäurekette.
10-Methyl-anthracen: Fehlt die Propansäuregruppe.
Einzigartigkeit
3-(10-Methyl-9-anthryl)propansäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C18H16O2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
3-(10-methylanthracen-9-yl)propanoic acid |
InChI |
InChI=1S/C18H16O2/c1-12-13-6-2-4-8-15(13)17(10-11-18(19)20)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
CKQINRXZVYBCSC-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |
Kanonische SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Fluorophenyl)-5-phenyl-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1221889.png)
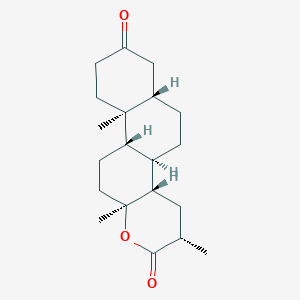
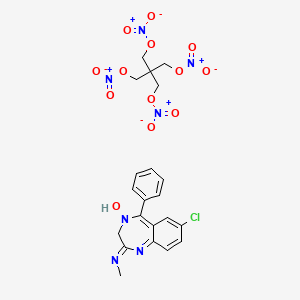
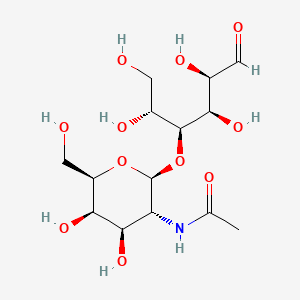
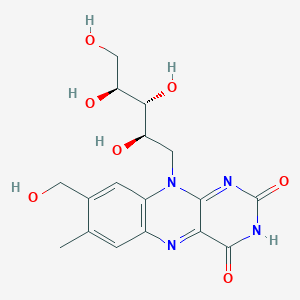
![[(2R,3S,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221902.png)
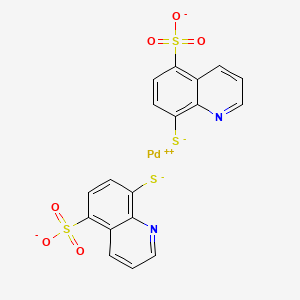



![2-[(1R,2S)-2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid](/img/structure/B1221907.png)

![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)
